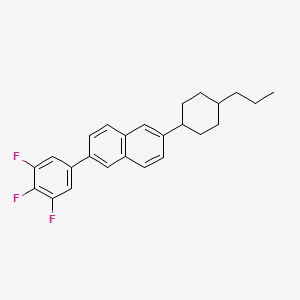
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene is a complex organic compound characterized by its unique structural features It consists of a naphthalene core substituted with a propylcyclohexyl group and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where the naphthalene core is alkylated with 4-propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluorophenyl group can be introduced through a subsequent electrophilic aromatic substitution reaction using trifluorobenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the propylcyclohexyl group may influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 4-Propyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexyl)
- 4-Propyl-4’-(4-trifluoromethoxyphenyl)-1,1’-bi(cyclohexyl)
Uniqueness
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can result in different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
318472-22-9 |
|---|---|
Molecular Formula |
C25H25F3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene |
InChI |
InChI=1S/C25H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-9-20-13-21(11-10-19(20)12-18)22-14-23(26)25(28)24(27)15-22/h8-17H,2-7H2,1H3 |
InChI Key |
XOSOKQSXZRJSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC3=C(C=C2)C=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


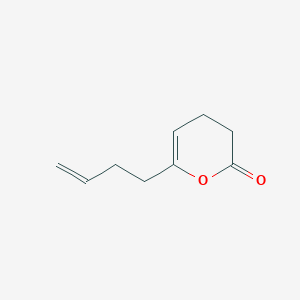

![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
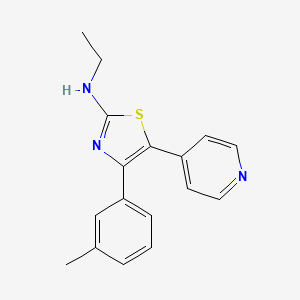
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
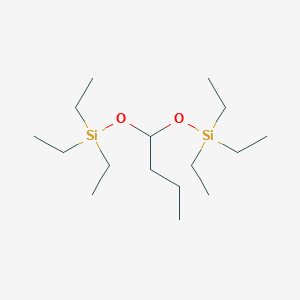
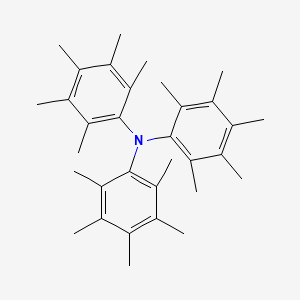
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)


![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
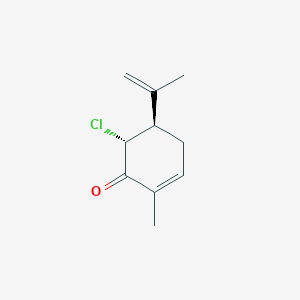
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)

